3-Methylisoindolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

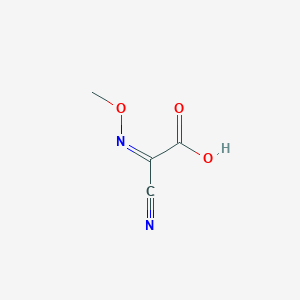

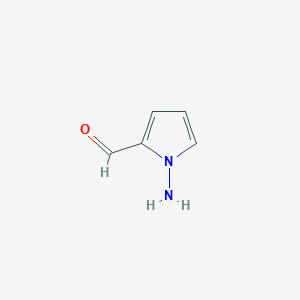

3-メチルイソインドリン-4-アミンは、イソインドリン類に属する複素環式有機化合物です。イソインドリン類は、さまざまな生物活性分子に存在し、医薬品化学で潜在的な用途があるため、重要です。この化合物の構造は、3位にメチル基、4位にアミノ基を持つ、ベンゼン環とピロール環が縮合した系で構成されています。

2. 製法

合成経路と反応条件: 3-メチルイソインドリン-4-アミンの合成は、通常、適切な前駆体の環化を特定の条件下で行うことによって行われます。 一般的な方法の1つは、芳香族第一級アミンとマレイン酸無水物誘導体を反応させて、N-イソインドリン-1,3-ジオン骨格を形成させることです 。この中間体は、さらに修飾して、目的の位置にメチル基とアミノ基を導入することができます。

工業生産方法: 3-メチルイソインドリン-4-アミンの工業生産では、通常、最適化された条件を使用して、大規模な環化反応を行い、高収率と高純度を実現します。 溶媒を使用しない条件とグリーンケミストリーの原則が、環境への影響を最小限に抑えるために、しばしば採用されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoindolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This intermediate can then be further modified to introduce the methyl and amine groups at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact .

化学反応の分析

反応の種類: 3-メチルイソインドリン-4-アミンは、以下のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて対応するN-オキシドを生成することができます。

還元: 還元反応によって、さまざまなアミン誘導体に変換することができます。

置換: 求電子置換反応によって、芳香環にさまざまな置換基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってN-オキシドが生成される場合があるのに対し、還元によってさまざまなアミン誘導体が生成される可能性があります .

科学的研究の応用

3-メチルイソインドリン-4-アミンは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、特定の生物分子との構造的類似性から、酵素相互作用やタンパク質結合の研究に使用されます。

作用機序

3-メチルイソインドリン-4-アミンがその効果を発揮する機序は、特定の分子標的との相互作用に関係しています。. この化合物の構造により、レセプターの異所性部位に結合することができ、レセプターの活性と下流のシグナル伝達経路に影響を与えます。

類似化合物:

イソインドリン: メチル基とアミノ基を持たない母体化合物です。

N-イソインドリン-1,3-ジオン: ジオン官能基を持つ関連化合物です。

ユニークさ: 3-メチルイソインドリン-4-アミンは、その特定の置換基によって、独特の化学的および生物学的特性を付与されているため、ユニークです。 ドーパミン受容体D2などの特定の分子標的に対する相互作用能力は、他の類似化合物とは異なり、医薬品化学におけるその可能性を際立たせています .

類似化合物との比較

Isoindoline: The parent compound without the methyl and amine groups.

N-isoindoline-1,3-dione: A related compound with a dione functional group.

Indole: A structurally similar compound with a fused benzene and pyrrole ring system but without the specific substitutions

Uniqueness: 3-Methylisoindolin-4-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the dopamine receptor D2, sets it apart from other similar compounds and highlights its potential in medicinal chemistry .

特性

分子式 |

C9H12N2 |

|---|---|

分子量 |

148.20 g/mol |

IUPAC名 |

3-methyl-2,3-dihydro-1H-isoindol-4-amine |

InChI |

InChI=1S/C9H12N2/c1-6-9-7(5-11-6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3 |

InChIキー |

QXACVPHGTNFGQC-UHFFFAOYSA-N |

正規SMILES |

CC1C2=C(CN1)C=CC=C2N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11924366.png)

![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11924413.png)